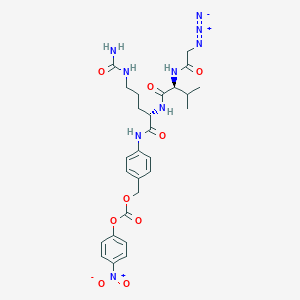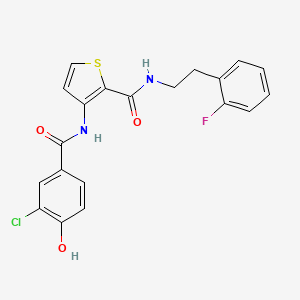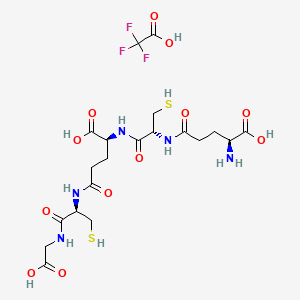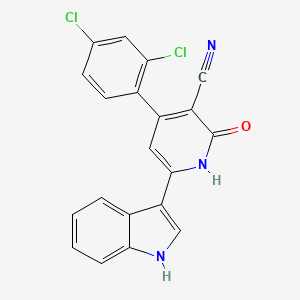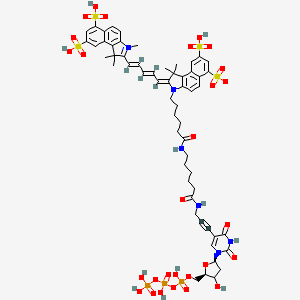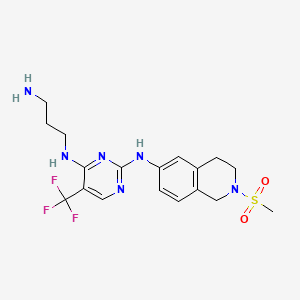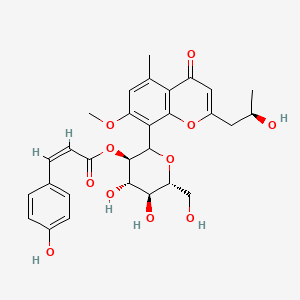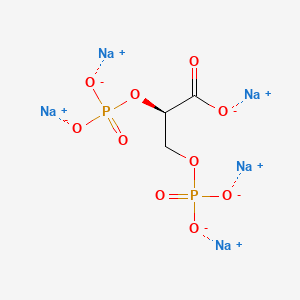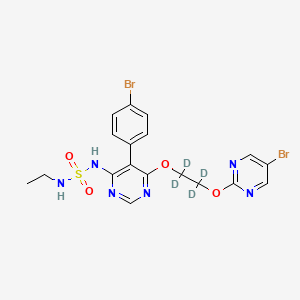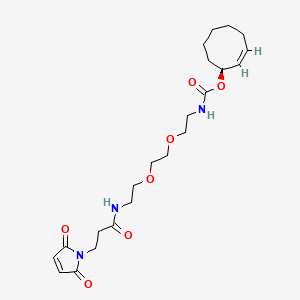
(S)-TCO-PEG2-Maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-TCO-PEG2-Maleimide is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and a maleimide group. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with thiol groups on proteins and other biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TCO-PEG2-Maleimide typically involves the following steps:
Synthesis of (S)-TCO: The trans-cyclooctene moiety is synthesized through a series of organic reactions, often starting from cyclooctene. The stereochemistry is controlled to ensure the (S)-configuration.
PEGylation: The polyethylene glycol (PEG) linker is attached to the (S)-TCO through a series of coupling reactions. This step often involves the use of activating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester or amide bond.
Maleimide Functionalization: The maleimide group is introduced through a reaction with a suitable maleimide derivative, often using mild conditions to preserve the integrity of the PEG linker and the (S)-TCO moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-TCO-PEG2-Maleimide undergoes several types of chemical reactions, including:
Click Chemistry: The TCO moiety reacts with tetrazines in a bioorthogonal click reaction, forming stable covalent bonds.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on proteins and other biomolecules, forming stable thioether bonds.
Common Reagents and Conditions
Tetrazines: Used in click chemistry reactions with the TCO moiety.
Thiols: React with the maleimide group under mild, aqueous conditions.
Major Products
TCO-Tetrazine Adducts: Formed from the reaction of the TCO moiety with tetrazines.
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Applications De Recherche Scientifique
(S)-TCO-PEG2-Maleimide has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of bioconjugates and functionalized materials for various industrial applications.
Mécanisme D'action
The mechanism of action of (S)-TCO-PEG2-Maleimide involves the following steps:
Bioorthogonal Click Reaction: The TCO moiety reacts with tetrazines in a highly specific and efficient manner, forming stable covalent bonds without interfering with biological processes.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on proteins and other biomolecules, forming stable thioether bonds that are resistant to hydrolysis and other degradation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-TCO-PEG2-Maleimide: Similar in structure but with the opposite stereochemistry.
TCO-PEG4-Maleimide: Contains a longer PEG linker.
TCO-PEG2-Azide: Contains an azide group instead of a maleimide group.
Uniqueness
(S)-TCO-PEG2-Maleimide is unique due to its combination of the (S)-TCO moiety, PEG linker, and maleimide group, which provides a versatile and efficient tool for bioconjugation and click chemistry applications. Its specific stereochemistry and functional groups make it particularly useful for targeted and stable modifications of biomolecules.
Propriétés
Formule moléculaire |
C22H33N3O7 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H33N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h4,6,8-9,18H,1-3,5,7,10-17H2,(H,23,26)(H,24,29)/b6-4+/t18-/m1/s1 |
Clé InChI |
YLCMFTRHNUCAEU-MJICGBHWSA-N |
SMILES isomérique |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
SMILES canonique |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


